Physical and chemical properties of rac-Ethylenebis(1-indenyl)zirconium dichloride
Physical and chemical properties of rac-Ethylenebis(1-indenyl)zirconium dichloride
[1][2]
Executive Summary
rac-Ethylenebis(1-indenyl)zirconium dichloride (commonly abbreviated as rac-Et(Ind)₂ZrCl₂ or rac-EBIZrCl₂) is a prototypical ansa-metallocene precatalyst. It is historically and industrially significant for its ability to catalyze the stereoselective polymerization of
This guide details the physicochemical properties, synthesis, purification of the rac-isomer, and activation mechanisms required for its application in high-performance polymer synthesis.
Physical and Chemical Properties[1][3][4][5][6][7][8][9][10][11]
The rac-isomer is the stereochemically active component for isotactic polymerization. The meso-isomer, which typically forms concurrently during synthesis, produces atactic polymer and must be removed.
Physicochemical Data Table[3][11]
| Property | Specification | Notes |
| IUPAC Name | rac-Ethylenebis(1-indenyl)zirconium(IV) dichloride | |
| CAS Number | 100080-82-8 (rac-isomer) | 100163-29-9 refers to the tetrahydro derivative.[1] |
| Formula | C₂₀H₁₆Cl₂Zr | |
| Molecular Weight | 418.47 g/mol | |
| Appearance | Bright Yellow to Orange crystalline solid | Distinct from the white/colorless tetrahydro derivative. |
| Crystal System | Monoclinic | Space Group |
| Solubility | Soluble in CH₂Cl₂, Toluene, THF. | Insoluble in pentane/hexanes (useful for washing). |
| Stability | Air and moisture sensitive. | Decomposes rapidly in water/protic solvents. |
| Melting Point | Decomposes > 200°C | Often does not melt sharply before decomposition. |
| Symmetry | Chiral, homotopic coordination sites. |
Structural Characteristics
The complex features two indenyl ligands connected by an ethylene bridge (
-
rac-Isomer: The indenyl ligands are oriented such that the complex has
symmetry. This symmetry makes the two coordination sites homotopic, ensuring that every olefin insertion event occurs in a sterically identical environment, leading to isotactic polymer chains. -
meso-Isomer: The ligands are oriented in a mirror plane (
symmetry), resulting in two different coordination sites (one sterically open, one crowded) or rapid chain epimerization, leading to atactic polymer.
Synthesis and Purification Protocol
Objective: Synthesize rac-Et(Ind)₂ZrCl₂ and isolate it from the meso-isomer. Safety Warning: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a glovebox. Pyrophoric reagents (n-BuLi) are used.
Experimental Workflow
Step 1: Ligand Synthesis (Bis(indenyl)ethane)
-
Dissolve indene (2.0 eq) in THF. Cool to -78°C.
-
Add n-Butyllithium (2.0 eq) dropwise. Warm to RT and stir for 2-4 hours to form Indenyllithium.
-
Cool back to -78°C. Add 1,2-dibromoethane (1.0 eq) slowly.
-
Warm to RT and reflux for 4-12 hours.
-
Quench with water, extract with diethyl ether, and recrystallize the ligand (white solid) from ethanol/acetone.
Step 2: Metallation
-
Suspend pure Bis(indenyl)ethane (1.0 eq) in dry diethyl ether or THF.
-
Add n-BuLi (2.0 eq) at -78°C. Warm to RT and stir overnight to form the dilithio-salt (precipitate).
-
Isolate the dilithio-salt by filtration and wash with pentane to remove impurities.
-
Suspend the dilithio-salt in toluene at -78°C.
-
Add ZrCl₄ (1.0 eq) (or ZrCl₄(THF)₂) solid or slurry.
-
Warm to RT and stir for 12-24 hours. The solution will turn yellow/orange.
Step 3: Purification (rac vs. meso Separation) The crude product is a ~50:50 mixture of rac and meso isomers.
-
Remove solvent in vacuo.[2]
-
Extraction: Extract the solid residue with warm toluene. The rac-isomer is moderately soluble, while LiCl is insoluble.
-
Fractional Crystallization:
-
Concentrate the toluene extract.
-
Cool to -20°C or -30°C.
-
The rac-isomer typically crystallizes out as bright yellow/orange crystals. The meso-isomer often remains in the supernatant or precipitates as an amorphous solid/oil depending on concentration.
-
Note: Several recrystallizations may be required to achieve >95% rac purity.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the production and isolation of rac-Et(Ind)₂ZrCl₂.[4][5]
Catalytic Activation and Mechanism
The dichloride complex itself is inactive. It requires activation by a cocatalyst, typically Methylaluminoxane (MAO) or a Borate/Alkylaluminum combination, to form the cationic active species (
Activation Protocol
-
Cocatalyst: MAO (Methylaluminoxane) is preferred.
-
Ratio: High Al:Zr ratios (typically 1000:1 to 5000:1) are necessary to scavenge impurities and stabilize the cation.
-
Reaction:
Polymerization Mechanism (Cossee-Arlman)
-
Coordination: The olefin (
-bond) coordinates to the vacant site on the cationic Zr center. -
Insertion: The olefin inserts into the Zr-Polymer (or Zr-Methyl) bond via a 4-center transition state.
-
Stereocontrol: The
symmetry of the rac-ligand forces the growing polymer chain to orient in a specific direction (to minimize steric clash with the indenyl rings). This dictates the face of the incoming propylene monomer (enantiomorphic site control), resulting in isotactic placement of methyl groups.
Catalytic Cycle Diagram
Figure 2: The catalytic cycle for olefin polymerization using rac-Et(Ind)₂ZrCl₂/MAO.[5]
Handling and Safety
-
Inert Atmosphere: Strictly handle under Nitrogen or Argon. Oxygen degrades the catalyst instantly; moisture hydrolyzes it to HCl and Zirconium oxides.
-
Storage: Store in a glovebox at ambient temperature or -20°C.
-
Hazards:
-
Hydrolysis: Releases HCl gas upon contact with water.
-
Pyrophoric Residues: If activated with MAO/Alkyls, residues may be pyrophoric. Quench carefully with isopropanol.
-
References
-
Original Synthesis & Separation: Wild, F. R. W. P.; Zsolnai, L.; Huttner, G.; Brintzinger, H. H. Journal of Organometallic Chemistry1982 , 232, 233–247.[6]
-
Detailed Characterization: Wild, F. R. W. P.; Wasiucionek, M.; Huttner, G.; Brintzinger, H. H. Journal of Organometallic Chemistry1985 , 288, 63–67.[7]
-
Polymerization Mechanism: Kaminsky, W.; Külper, K.; Brintzinger, H. H.; Wild, F. R. W. P. Angewandte Chemie International Edition1985 , 24, 507–508.
-
Crystal Structure Data: CCDC Entry for rac-ethylenebis(1-indenyl)zirconium dichloride. (Search Refcode: EBIZRCL)
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Zirconocene Dichloride derivatives.
Sources
- 1. ジクロロ[rac-エチレンビス(4,5,6,7-テトラヒドロ-1-インデニル)]ジルコニウム(IV) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. EP1620448B1 - Process for the production of halide metallocene compounds - Google Patents [patents.google.com]
